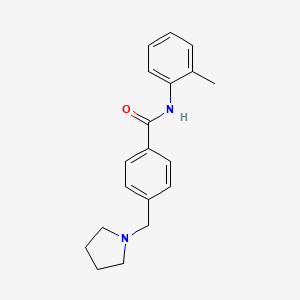
N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide
Descripción general
Descripción
N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as MPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential use in pharmacological research. MPBD is a synthetic compound that belongs to the benzamide class of compounds.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide involves the selective binding of the compound to the dopamine D3 receptor. The binding of N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide to the receptor leads to the modulation of the activity of the mesolimbic dopamine system, which is involved in the regulation of reward-related behavior. The activation of the mesolimbic dopamine system is associated with the release of dopamine, which is a neurotransmitter that is involved in the regulation of mood, motivation, and pleasure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide are primarily related to its selective binding to the dopamine D3 receptor. The activation of the mesolimbic dopamine system by N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to modulate reward-related behavior in animal models. Furthermore, N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have anxiolytic and antidepressant-like effects in animal models, which may be related to its modulation of the mesolimbic dopamine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its selective binding to the dopamine D3 receptor. This allows researchers to study the role of the dopamine D3 receptor in various physiological processes, including reward, motivation, and addiction. However, one of the limitations of using N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its potential for off-target effects. N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have some affinity for other dopamine receptors, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide in pharmacological research. One potential direction is the development of selective dopamine D3 receptor ligands for the treatment of addiction and other psychiatric disorders. Another potential direction is the use of N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide as a tool for studying the role of the dopamine D3 receptor in various physiological processes, including reward, motivation, and addiction. Furthermore, the development of more selective and potent dopamine D3 receptor ligands may help to elucidate the role of the dopamine D3 receptor in various neurological disorders.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide has been used in several pharmacological studies due to its potential as a selective dopamine D3 receptor ligand. The dopamine D3 receptor is a G protein-coupled receptor that is involved in several physiological processes, including reward, motivation, and addiction. The selective binding of N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide to the dopamine D3 receptor has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in the regulation of reward-related behavior.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-6-2-3-7-18(15)20-19(22)17-10-8-16(9-11-17)14-21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWIMDFQXWYMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4441565.png)
![N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441571.png)
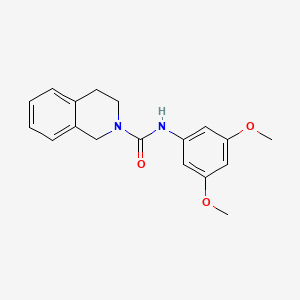
![N-[1,4-diethyl-2,3-dioxo-7-(1-piperidinyl)-1,2,3,4-tetrahydro-6-quinoxalinyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B4441587.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4441592.png)
![N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441596.png)
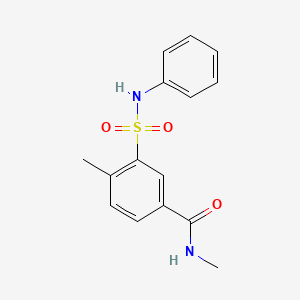
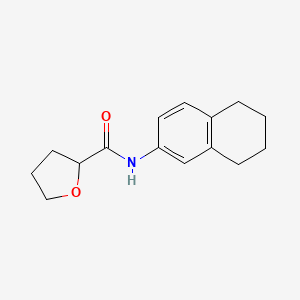
![N-(2,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441615.png)
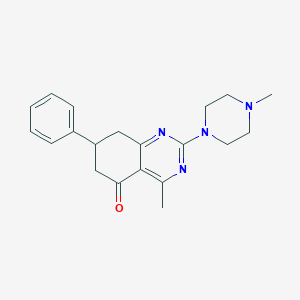

![{2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B4441643.png)
![N,N-dibenzyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441644.png)